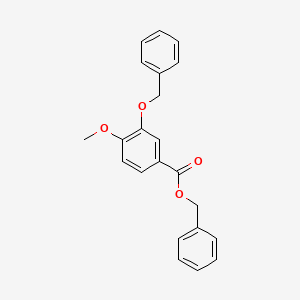

Benzyl 3-(benzyloxy)-4-methoxybenzoate

Description

Benzyl 3-(benzyloxy)-4-methoxybenzoate is an aromatic ester featuring a benzoate core substituted with a benzyloxy group at position 3 and a methoxy group at position 4. Its molecular formula is C₂₂H₂₀O₄, with a molecular weight of 348.40 g/mol . The compound is typically synthesized via Williamson ether synthesis and esterification reactions, often involving benzyl halides and phenolic precursors under basic conditions (e.g., Cs₂CO₃ or K₂CO₃) . Its structure combines lipophilic benzyl groups with electron-donating methoxy substituents, making it relevant in organic synthesis, particularly as a protected intermediate for pharmaceuticals or liquid crystals .

Properties

Molecular Formula |

C22H20O4 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

benzyl 4-methoxy-3-phenylmethoxybenzoate |

InChI |

InChI=1S/C22H20O4/c1-24-20-13-12-19(22(23)26-16-18-10-6-3-7-11-18)14-21(20)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 |

InChI Key |

SBPNFWXFSQTBDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to Benzyl 3-(Benzyloxy)-4-Methoxybenzoate

The synthesis of this compound typically involves a two-step strategy: (1) protection of the 3-hydroxy group on 3-hydroxy-4-methoxybenzoic acid via benzylation, followed by (2) esterification of the carboxylic acid moiety with benzyl alcohol. Alternative pathways, including one-pot methodologies and solid-phase synthesis, are also explored.

Protection of the 3-Hydroxy Group

The initial step involves converting 3-hydroxy-4-methoxybenzoic acid into 3-(benzyloxy)-4-methoxybenzoic acid. This is achieved through an alkylation reaction using benzyl bromide under basic conditions.

Procedure

- Reagents : 3-Hydroxy-4-methoxybenzoic acid (1 equiv), benzyl bromide (1.2 equiv), potassium carbonate (2.5 equiv), acetone (solvent).

- Conditions : Reflux at 60–65°C for 10–12 hours under nitrogen atmosphere.

- Workup : The mixture is filtered to remove excess K₂CO₃, concentrated under reduced pressure, and purified via recrystallization from ethyl acetate/petroleum ether.

Mechanistic Insight :

The reaction proceeds via nucleophilic substitution, where the phenoxide ion (generated by deprotonation of the hydroxyl group by K₂CO₃) attacks benzyl bromide to form the benzyl ether.

Esterification of 3-(Benzyloxy)-4-Methoxybenzoic Acid

The carboxylic acid is subsequently esterified with benzyl alcohol using acid catalysis or coupling agents.

Fischer Esterification

Procedure

- Reagents : 3-(Benzyloxy)-4-methoxybenzoic acid (1 equiv), benzyl alcohol (3 equiv), sulfuric acid (catalytic), toluene (solvent).

- Conditions : Reflux at 110°C for 6–8 hours with azeotropic removal of water.

- Workup : The mixture is washed with saturated NaHCO₃, dried over Na₂SO₄, and purified via column chromatography (hexane/ethyl acetate, 4:1).

DCC/DMAP-Mediated Coupling

Procedure

- Reagents : 3-(Benzyloxy)-4-methoxybenzoic acid (1 equiv), benzyl alcohol (1.2 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), dichloromethane (solvent).

- Conditions : Stirring at room temperature for 12–16 hours.

- Workup : The dicyclohexylurea byproduct is filtered, and the solution is concentrated. Purification via flash chromatography yields the ester.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Fischer Esterification :

- Solvent : Toluene outperforms methanol due to its ability to form an azeotrope with water, driving the equilibrium toward ester formation.

- Catalyst : p-Toluenesulfonic acid (p-TsOH) offers comparable efficiency to H₂SO₄ but with milder conditions.

Coupling Agents :

Temperature and Reaction Time

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Fischer esterification | 110 | 6–8 | 65–70 |

| DCC/DMAP coupling | 25 | 12–16 | 82–85 |

Higher temperatures accelerate Fischer esterification but risk decomposition of acid-sensitive groups.

Industrial-Scale Production

Continuous Flow Processes

Industrial protocols often employ continuous flow reactors to enhance efficiency:

- Reactor Type : Packed-bed reactor with immobilized lipase enzymes (e.g., Candida antarctica Lipase B).

- Conditions : 50°C, residence time 30 minutes, solvent-free system.

- Yield : 90–92%.

Advantages :

- Reduced solvent use.

- Scalability to multi-kilogram batches.

Comparative Analysis of Methods

Cost and Practicality

| Parameter | Fischer Esterification | DCC/DMAP Coupling | Enzymatic (Industrial) |

|---|---|---|---|

| Cost per gram ($) | 0.8–1.2 | 2.5–3.0 | 1.0–1.5 |

| Purity (%) | 95–97 | 98–99 | 99–99.5 |

| Scalability | Moderate | Low | High |

Enzymatic methods dominate industrial settings due to cost-effectiveness and green chemistry credentials.

Scientific Research Applications

Benzyl 3-(benzyloxy)-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl 3-(benzyloxy)-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Positional Isomers: Benzyl 4-(Benzyloxy)-3-methoxybenzoate

- Structural Difference : The benzyloxy and methoxy groups are swapped (3-benzyloxy-4-methoxy vs. 4-benzyloxy-3-methoxy).

- Crystallinity: Positional isomers often exhibit distinct melting points and crystal packing. For example, derivatives with para-substituted benzyloxy groups (e.g., 4-(benzyloxy)phenyl esters) form stable mesophases in liquid crystals due to extended conjugation .

Ester Variants: Methyl 4-(Benzyloxy)-3-methoxybenzoate

- Structural Difference : Methyl ester vs. benzyl ester.

- Impact: Stability and Reactivity: Benzyl esters are more resistant to hydrolysis under acidic conditions but can be cleaved via hydrogenolysis, whereas methyl esters require harsher basic conditions for saponification . Lipophilicity: The benzyl group increases logP (lipophilicity), enhancing solubility in organic solvents like dichloromethane or ethyl acetate .

Functionalized Derivatives: 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic Acid

- Structural Difference : Acetic acid side chain replaces the benzoate ester.

- Impact :

Long-Chain Derivatives: 4-(Benzyloxy)phenyl 4-Hexadecyloxy-3-methoxybenzoate

- Structural Difference : Incorporates a hexadecyloxy chain.

- Impact: Mesomorphic Properties: The long alkyl chain promotes liquid crystalline behavior with higher thermal stability (clearing points >100°C), unlike the shorter benzyl group in the target compound . Applications: Used in display technologies, whereas the target compound is more suited as a synthetic intermediate .

Key Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

Benzyl 3-(benzyloxy)-4-methoxybenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antibacterial, and antioxidant research. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a benzyloxy group attached to a benzoate structure. This configuration is believed to enhance its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance, in vitro evaluations demonstrated potent antiproliferative effects against various cancer cell lines. The compound exhibited an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 1.2 to 5.3 μM in different assays, indicating strong efficacy compared to standard chemotherapy agents like doxorubicin and etoposide .

Case Study: Antiproliferative Effects

A detailed study investigated the antiproliferative activity of this compound on breast cancer (MCF-7) and leukemia cell lines. The results are summarized in Table 1 below:

| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|

| MCF-7 | 3.1 | Doxorubicin | 0.5 |

| HCT116 | 4.4 | Etoposide | 1.0 |

| HEK293 | 5.3 | - | - |

This table illustrates that this compound shows comparable or superior activity against certain cancer cell lines when compared to established chemotherapeutics.

Antibacterial Activity

The compound also demonstrates notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were found to be as low as 8 μM, indicating effective antibacterial action .

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various derivatives, this compound was evaluated alongside other compounds:

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | 8 | Enterococcus faecalis |

| Compound X | 16 | Staphylococcus aureus |

| Compound Y | 32 | Escherichia coli |

These findings confirm the compound's potential as an effective antibacterial agent.

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. It was observed that compounds with methoxy and hydroxy substitutions exhibited enhanced antioxidant activity due to their ability to donate hydrogen atoms or electrons, thus stabilizing free radicals .

Evaluation of Antioxidant Activity

The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound significantly outperformed standard antioxidants like butylated hydroxytoluene (BHT) in these assays.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Benzylation | BnBr, K₂CO₃, acetone, reflux | ~75% | |

| Methylation | (CH₃)₂SO₄, K₂CO₃, acetone | ~80% | |

| Esterification | BnOH, EDCI, DMAP, DCM | ~70% |

Basic: What spectroscopic methods confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for benzyl groups (δ 5.0–5.2 ppm for -OCH₂Ph), methoxy (δ 3.8–3.9 ppm), and aromatic protons (split patterns indicating substitution positions) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 348.4 (C₂₂H₂₀O₄) .

- X-ray Crystallography : Resolve crystal packing and confirm regiochemistry using SHELX programs (e.g., SHELXL for refinement) .

Advanced: How can overlapping signals in ¹H NMR be resolved for this compound?

Methodological Answer:

Overlapping aromatic or benzyl proton signals are common. Strategies include:

2D NMR (COSY, HSQC) : Differentiate coupled protons and assign splitting patterns .

Variable Temperature NMR : Reduce signal broadening caused by dynamic processes (e.g., restricted rotation of substituents) .

Deuteration : Replace exchangeable protons (e.g., -OH) with deuterium to simplify spectra .

Q. Example Workflow :

- Acquire HSQC to correlate ¹H and ¹³C signals of benzyloxy and methoxy groups.

- Compare with computed NMR data (DFT calculations) to validate assignments .

Advanced: How to optimize regioselective benzylation in the presence of multiple hydroxyl groups?

Methodological Answer:

Regioselectivity depends on steric and electronic factors:

Protecting Group Strategy : Use temporary protecting groups (e.g., TBS for 4-OH) to direct benzylation to the 3-position .

Catalytic Control : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction selectivity in biphasic systems .

Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered positions .

Q. Table 2: Regioselectivity Optimization

| Condition | Selectivity (3-OH vs. 4-OH) | Reference |

|---|---|---|

| BnBr, K₂CO₃, acetone | 3:1 | |

| BnCl, NaH, THF | 5:1 | |

| Phase-transfer catalysis | 8:1 |

Advanced: How to address discrepancies between experimental and computational structural data?

Methodological Answer:

Discrepancies (e.g., bond lengths in XRD vs. DFT) may arise from crystal packing effects or computational approximations.

Validate XRD Data : Refine structures using SHELXL with high-resolution data (R-factor < 5%) .

Computational Adjustments : Include solvent effects or dispersion corrections in DFT calculations .

Cross-Validation : Compare IR/Raman spectra with computed vibrational modes .

Q. Table 3: Example XRD Parameters

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Unit Cell | a=8.21, b=10.54, c=12.30 | |

| Space Group | P2₁/c | |

| R-Factor | 3.2% |

Advanced: What methods ensure purity and stability during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.